molecular formula C13H10Cl2O B1610820 (3',5'-Dichlorobiphenyl-3-yl)methanol CAS No. 208941-51-9

(3',5'-Dichlorobiphenyl-3-yl)methanol

Cat. No.: B1610820
CAS No.: 208941-51-9
M. Wt: 253.12 g/mol
InChI Key: NDUNKFCLOGGUEY-UHFFFAOYSA-N
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Description

(3’,5’-Dichlorobiphenyl-3-yl)methanol is a chemical compound with the molecular formula C13H10Cl2O It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 5’ positions, and a methanol group is attached to the 3 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,5’-Dichlorobiphenyl-3-yl)methanol typically involves the chlorination of biphenyl followed by the introduction of a methanol group. One common method is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methanol group. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of (3’,5’-Dichlorobiphenyl-3-yl)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(3’,5’-Dichlorobiphenyl-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3’,5’-Dichlorobiphenyl-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3’,5’-Dichlorobiphenyl-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (3’,5’-Dichlorobiphenyl-4-yl)methanol
  • (2’,4’-Dichlorobiphenyl-3-yl)methanol
  • (3’,5’-Dichlorobiphenyl-2-yl)methanol

Uniqueness

(3’,5’-Dichlorobiphenyl-3-yl)methanol is unique due to the specific positioning of the chlorine atoms and the methanol group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[3-(3,5-dichlorophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUNKFCLOGGUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572383
Record name (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208941-51-9
Record name (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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